molecular formula C22H24N6O B11259127 7-[4-(dimethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(dimethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11259127
M. Wt: 388.5 g/mol
InChI Key: VYRPHBCGFZLEBY-UHFFFAOYSA-N
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Description

7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and potential therapeutic applications The structure of this compound includes a triazolopyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings

Preparation Methods

The synthesis of 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and methylphenyl groups, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.

Scientific Research Applications

7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidines and pyrimidine derivatives. Some examples are:

The uniqueness of 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern and the presence of both dimethylamino and methylphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

7-[4-(dimethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H24N6O/c1-14-7-5-6-8-18(14)26-21(29)19-15(2)25-22-23-13-24-28(22)20(19)16-9-11-17(12-10-16)27(3)4/h5-13,20H,1-4H3,(H,26,29)(H,23,24,25)

InChI Key

VYRPHBCGFZLEBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)N(C)C)C

Origin of Product

United States

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